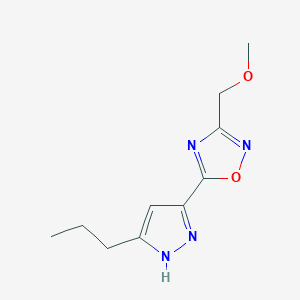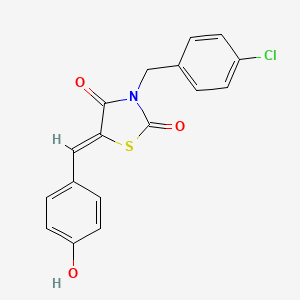
3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family and has been synthesized through different methods.
Mecanismo De Acción
The mechanism of action of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with certain metal ions through coordination bonds, leading to changes in its fluorescence properties. In addition, its electron transport properties are thought to be related to its molecular structure and the interactions between its constituent atoms.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells at low concentrations, making it a potential candidate for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is its high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection. In addition, its good electron transport properties make it a potential candidate for use in organic electronic devices.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One potential direction is to further investigate its mechanism of action and optimize its use in metal ion detection and organic electronic devices.
Another potential direction is to explore its potential applications in biological systems. For example, it could be used as a fluorescent probe for imaging certain biological molecules or as a component in organic electronic devices for interfacing with biological systems.
Overall, this compound is a promising compound with potential applications in various fields of scientific research. Further research is needed to fully understand its mechanism of action and optimize its use in different applications.
Métodos De Síntesis
There are several methods of synthesizing 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One of the most common methods involves the reaction of 1,3-dipolar cycloaddition of an azide and an alkyne. This method has been used to synthesize this compound with high yield and purity.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for detecting metal ions. It has been shown to have high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection.
Another potential application of this compound is in the field of organic electronics. It has been found to exhibit good electron transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors.
Propiedades
IUPAC Name |
3-(methoxymethyl)-5-(5-propyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-7-5-8(13-12-7)10-11-9(6-15-2)14-16-10/h5H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVIRRCXBTSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C2=NC(=NO2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide](/img/structure/B5055494.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5055498.png)
![(1R)-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol](/img/structure/B5055504.png)
![1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055511.png)
![1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5055512.png)
![(3S*,4S*)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5055519.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(2-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5055520.png)

![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5055535.png)
![1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055538.png)
![4-benzyl-1-{3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5055551.png)
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B5055553.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5055560.png)
![2-[4-(hexyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5055570.png)
